4-Methylthiolan-3-amine

説明

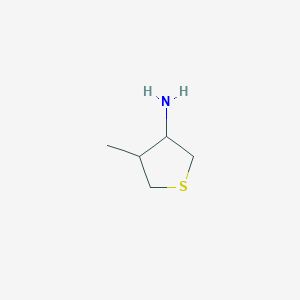

Structure

3D Structure

特性

IUPAC Name |

4-methylthiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMYQDGXIBABDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 4 Methylthiolan 3 Amine

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group in 4-Methylthiolan-3-amine renders it nucleophilic and basic, making it susceptible to a variety of reactions that lead to the formation of new carbon-nitrogen and metal-nitrogen bonds.

Nucleophilic Reactivity and Derivatization (e.g., Acylation, Alkylation, Schiff Base Formation)

The amine functionality of this compound readily participates in nucleophilic substitution and addition reactions, allowing for its derivatization into a wide array of functionalized molecules.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides is expected to proceed readily to form the corresponding amides. This transformation is a common strategy to introduce a carbonyl group adjacent to the nitrogen atom, thereby altering the electronic properties and reactivity of the original amine. For instance, in the synthesis of related 3-aminotetrahydrothiophene 1,1-dioxides, the amine group is shown to react with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base to form amide bonds. nih.gov Under acidic conditions, chemoselective O-acylation of hydroxyamino acids can be achieved, suggesting that with appropriate control of pH, selective N-acylation of this compound is feasible. nih.gov

Alkylation: The nitrogen atom in this compound can act as a nucleophile to attack alkyl halides, leading to the formation of secondary, tertiary amines, and potentially quaternary ammonium (B1175870) salts. The degree of alkylation can often be controlled by the stoichiometry of the reactants. Studies on related 3-aminotetrahydrothiophene 1,1-dioxides have demonstrated that the amine can undergo conjugate addition to Michael acceptors, a form of alkylation, to afford derivatized products. nih.gov

Schiff Base Formation: this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a versatile method for creating new carbon-nitrogen linkages and is a fundamental reaction in the synthesis of many heterocyclic compounds and biologically active molecules. The synthesis of Schiff bases from various amino-triazoles and aromatic aldehydes has been shown to be efficient, suggesting a similar reactivity for this compound. nih.govemanresearch.org

| Reaction Type | Reagent Class | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amides | Base or Acid Catalyst |

| Alkylation | Alkyl Halides, Michael Acceptors | Substituted Amines | Base, Room Temperature or Heat |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) | Acid or Base Catalyst, Dehydration |

Metal Coordination Chemistry and Ligand Development

The presence of both a soft sulfur donor and a harder nitrogen donor atom in this compound makes it an interesting candidate as a bidentate ligand in coordination chemistry. The ability of the amine and the thioether to coordinate to a metal center can lead to the formation of stable chelate rings.

Research on the closely related chiral cyclic β-amino acid, trans-4-aminotetrahydrothiophene-3-carboxylic acid (ATTC), has shown that it can act as a ligand for copper(I) halides. In these complexes, both the amino group and the thioether sulfur atom are involved in coordination to the copper center, leading to the formation of unique coordination polymers. This highlights the potential of the 3-aminothiolane scaffold in the development of novel metal complexes with interesting structural and potentially catalytic properties. The nitrogen and sulfur atoms can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The coordination of such ligands can influence the geometry and electronic properties of the resulting metal complexes.

| Coordination Mode | Donor Atoms | Potential Metal Ions | Resulting Complex Geometry |

|---|---|---|---|

| Bidentate | Nitrogen, Sulfur | Cu(I), Pd(II), Pt(II), etc. | Square Planar, Tetrahedral, Octahedral |

| Monodentate (N-donor) | Nitrogen | Various Transition Metals | Dependent on other ligands |

| Bridging | Nitrogen and/or Sulfur | Various Transition Metals | Polymeric or polynuclear complexes |

Reactivity of the Thiolane Ring System

The thiolane ring in this compound is a saturated heterocycle, and its reactivity is primarily centered on the sulfur atom and the C-H bonds of the ring.

Oxidation Chemistry of the Sulfur Atom to Sulfoxides and Sulfones

The thioether functionality in the thiolane ring is susceptible to oxidation. The sulfur atom can be oxidized to form a sulfoxide (B87167) and further to a sulfone. These oxidation states significantly alter the electronic and steric properties of the molecule.

The oxidation of sulfides to sulfoxides and sulfones is a common transformation in organic synthesis. A variety of oxidizing agents can be employed, and the selectivity for the sulfoxide or sulfone can often be controlled by the choice of reagent and reaction conditions. For example, in the synthesis of 3-aminotetrahydrothiophene 1,1-dioxides, meta-chloroperoxybenzoic acid (mCPBA) is used to oxidize the sulfide (B99878) directly to the sulfone. nih.gov The formation of the sulfone introduces a strong electron-withdrawing group, which can influence the reactivity of the rest of the molecule, including the basicity of the amine.

| Oxidizing Agent | Typical Product | General Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Acid or metal catalyst, controlled stoichiometry |

| meta-Chloroperoxybenzoic acid (mCPBA) | Sulfone | Stoichiometric amounts, room temperature |

| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous/organic solvent mixture |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing conditions |

Ring Opening and Rearrangement Reactions

While the saturated thiolane ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations often require activation of the ring, for instance, through the formation of a sulfonium (B1226848) ion intermediate or by the presence of ring strain.

Functionalization of the Thiolane Backbone

Introducing additional functional groups onto the carbon skeleton of the thiolane ring can lead to a diverse range of derivatives with modified properties. This can be achieved through various C-H functionalization strategies.

While specific methods for the functionalization of the this compound backbone are not extensively documented, general approaches for C-H activation of saturated heterocycles could be applicable. For instance, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of new bonds at otherwise unreactive positions. Thioether ligands have been shown to promote palladium-catalyzed C-H functionalization of heteroarenes, suggesting the potential for developing similar methodologies for saturated sulfur heterocycles. princeton.edu The regioselectivity of such reactions would be a key challenge, influenced by the directing effects of the existing amine and methyl substituents.

Stereochemical Control and Diastereoselectivity in this compound Reactions

The stereochemical outcomes of reactions involving this compound are dictated by the inherent chirality and conformational preferences of the thiolane ring. The presence of two stereocenters at the C3 and C4 positions gives rise to diastereomers, and controlling the stereoselectivity of reactions at the amine or adjacent positions is a significant challenge in synthetic chemistry. The relative orientation of the methyl group at C4 and the amine group at C3 influences the accessibility of reagents to the reactive centers and can lead to a preference for the formation of one diastereomer over another.

In reactions involving the amine group, such as alkylation or acylation, the approach of the electrophile can be sterically hindered by the adjacent methyl group, depending on the conformation of the five-membered ring. The thiolane ring is not planar and adopts various envelope and twist conformations. The relative stability of these conformers and the steric bulk of the substituents play a crucial role in determining the diastereoselectivity of a reaction. For instance, in a cis-4-methylthiolan-3-amine, the methyl and amine groups are on the same face of the ring, which can lead to significant steric hindrance for reagents approaching from that face. Conversely, in the trans isomer, the substituents are on opposite faces, potentially allowing for greater facial selectivity.

The diastereoselectivity in reactions of cyclic β-amino acids, which share structural similarities with this compound, has been shown to be influenced by both steric interactions and the nature of the reagents. nih.gov The flexibility of the ring system allows it to adopt conformations that minimize steric strain in the transition state, thereby directing the stereochemical course of the reaction. Organocatalytic methods have also proven effective in achieving high levels of diastereoselectivity and enantioselectivity in reactions involving related β-thio-α-amino acid derivatives, suggesting that similar strategies could be applicable to control the stereochemistry of this compound reactions. nih.gov

Mechanistic Investigations of this compound Reactions

Due to the limited specific research on this compound, mechanistic investigations are largely inferred from studies on analogous systems, such as other substituted thiophenes and cyclic amines. Computational studies on related compounds provide valuable insights into the likely reaction pathways.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding reaction mechanisms, providing information on reaction orders, rate constants, and activation parameters. For reactions involving this compound, such as nucleophilic substitution or addition reactions, the rate would be influenced by several factors including the nucleophilicity of the amine, the nature of the electrophile, the solvent, and the steric environment around the reactive center.

Computational studies on the reaction of thiiranes (three-membered sulfur heterocycles) with amines have shown that both steric and polarizability effects play a significant role in determining reaction rates. nih.gov These findings suggest that for this compound, the methyl substituent and the conformational flexibility of the thiolane ring would have a considerable impact on the kinetics of its reactions. For instance, the rate of reaction at the amine could be modulated by the steric hindrance imposed by the methyl group in different diastereomers.

Elucidation of Transition State Structures

The elucidation of transition state structures is crucial for a detailed understanding of a reaction mechanism, including the stereochemical outcome. While experimental determination of transition state structures is challenging, computational chemistry provides powerful tools for their prediction and analysis. For reactions of this compound, density functional theory (DFT) calculations could be employed to model the transition states of various potential reaction pathways.

Computational studies on the nucleophilic substitution of thiophene (B33073) derivatives have detailed the geometries and energies of transition states. nih.govnih.gov These studies often reveal a stepwise mechanism with distinct transition states for the initial nucleophilic attack and the subsequent departure of the leaving group. The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, provides insight into the degree of bond formation and cleavage at this critical point in the reaction.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Methylthiolan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as the cornerstone for determining the precise structural arrangement of 4-Methylthiolan-3-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's covalent framework and stereochemistry can be assembled.

The structural assignment of this compound begins with 1D ¹H and ¹³C NMR spectra, which provide initial information on the chemical environment of each proton and carbon atom. The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiolane ring, the methyl group, and the amine group. Due to the chiral centers at C3 and C4, the protons on the C2 and C5 methylene (B1212753) groups are diastereotopic and would appear as distinct, complex multiplets. The protons on carbons bearing the amine and methyl groups (H3 and H4) would appear as multiplets due to coupling with adjacent protons. The methyl group protons would likely present as a doublet. libretexts.orgpressbooks.pub

The ¹³C NMR spectrum would display five signals corresponding to the five carbon atoms in the molecule. The carbons attached to the heteroatoms (sulfur and nitrogen) would be deshielded and appear at characteristic chemical shifts. libretexts.org

To definitively connect these atoms, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between H3 and its neighbors (H2 protons and H4), between H4 and its neighbors (H3, H5 protons, and the methyl protons), and between the geminal protons at the C2 and C5 positions. This allows for the mapping of the proton sequence around the thiolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). pressbooks.pubnanalysis.com This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal assigned to the methyl group would show a cross-peak to the methyl carbon signal in the HSQC spectrum.

The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.

Table 1: Predicted ¹H and ¹³C NMR Assignments and 2D Correlations for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) & Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|---|

| 2 | ~2.8-3.1 (m) | ~38.0 | H3, H2' | C3, C4 |

| 3 | ~3.2-3.5 (m) | ~55.0 | H2, H4, NH₂ | C2, C4, C5 |

| 4 | ~2.3-2.6 (m) | ~45.0 | H3, H5, CH₃ | C2, C3, C5, CH₃ |

| 5 | ~2.7-3.0 (m) | ~35.0 | H4, H5' | C3, C4 |

| CH₃ | ~1.1-1.3 (d) | ~15.0 | H4 | C3, C4 |

| NH₂ | ~1.5-2.5 (br s) | - | H3 | C3, C4 |

The five-membered thiolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. nih.govacs.org The substituents (amine and methyl groups) can occupy pseudo-axial or pseudo-equatorial positions, and the interconversion between these conformers can be studied using Dynamic NMR (DNMR).

By recording NMR spectra at different temperatures, it is possible to monitor changes in signal shape and chemical shifts. At high temperatures, if the conformational interconversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases. If the exchange can be slowed sufficiently, separate signals for the individual conformers may be observed (the coalescence point). Analysis of the spectra at various temperatures allows for the calculation of the activation energy (ΔG‡) for the ring-puckering process, providing quantitative insight into the molecule's conformational flexibility and the relative stability of the different conformers. acs.org

While solution-state NMR provides information on molecules in an isotropic environment, Solid-State NMR (SSNMR) offers a powerful means to study this compound in its native solid form, whether crystalline or amorphous. This is particularly important for identifying and characterizing different crystalline polymorphs, which can have distinct physical properties. acs.org

In the solid state, molecules have fixed orientations, leading to broad NMR signals. Techniques like Magic Angle Spinning (MAS) are used to average these orientation-dependent interactions and obtain high-resolution spectra. SSNMR can detect subtle differences in chemical shifts that arise from variations in molecular packing and intermolecular interactions (e.g., hydrogen bonding) in different crystal forms.

Furthermore, SSNMR is highly effective for characterizing derivatives, such as amine salts (e.g., the hydrochloride salt). The formation of a salt significantly alters the electronic environment and hydrogen bonding network, changes that are readily detected by SSNMR, providing confirmation of salt formation and details of its solid-state structure. nih.govacs.org

Mass Spectrometry (MS) Techniques for Molecular Composition and Fragmentation

Mass spectrometry is a vital tool for determining the elemental composition and elucidating the structure of this compound by analyzing its mass-to-charge ratio and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm its molecular formula. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.com

Table 2: Elemental Composition and Exact Mass of this compound

| Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |

|---|---|---|

| C₅H₁₁NS | 117 | 117.06122 |

An experimental HRMS measurement matching the calculated exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the C₅H₁₁NS elemental formula, distinguishing it from any other isobaric ions.

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation of its molecular ion and analyzing the resulting fragment ions. The molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragmentation pattern is characteristic of the molecule's structure.

For amines, a dominant fragmentation pathway is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). miamioh.eduwhitman.edujove.com In cyclic amines, this often involves ring opening. The fragmentation of this compound would likely be directed by both the amine and the sulfur atom.

Key predicted fragmentation pathways include:

α-Cleavage: Cleavage of the C3-C4 bond, leading to a resonance-stabilized iminium ion.

Ring Cleavage: Fragmentation of the thiolane ring, potentially with the loss of small neutral molecules like ethene (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Loss of Substituents: Elimination of the methyl radical (•CH₃) or ammonia (B1221849) (NH₃).

Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.

Table 3: Predicted MS/MS Fragmentation of this compound (Precursor Ion m/z 117.06)

| Fragment m/z (Nominal) | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure/Formula |

|---|---|---|

| 102 | •CH₃ | [M - CH₃]⁺ |

| 100 | •NH₂ + •H | [M - NH₃]⁺ |

| 84 | •SH | [M - SH]⁺ |

| 72 | •C₂H₅S | α-cleavage product, [C₄H₁₀N]⁺ |

| 56 | •C₂H₅S + NH₂ | [C₄H₈]⁺• |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule and its conformational landscape. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands and scattering peaks that confirm the presence of its key functional groups. The primary amine (-NH2) group gives rise to several distinct vibrations. In the IR spectrum, two medium-intensity bands are anticipated in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. An N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range. A broad N-H wagging band may also be observed between 910 and 665 cm⁻¹.

The alkyl portions of the molecule, including the methyl group and the methylene groups of the thiolane ring, are identified by their C-H stretching and bending vibrations. C(sp³)-H stretching vibrations typically occur in the 2960-2850 cm⁻¹ region. Methyl (-CH3) and methylene (-CH2) bending vibrations are found in the 1470-1370 cm⁻¹ range.

The thioether (C-S) linkage within the thiolane ring produces weaker absorptions. The C-S stretching vibration is generally observed in the fingerprint region of the IR spectrum, typically between 700 and 600 cm⁻¹. While often weak and potentially coupled with other vibrations, its presence is a key indicator of the sulfur-containing ring.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3300 | IR, Raman |

| Symmetric N-H Stretch | 3330 - 3250 | IR, Raman | |

| N-H Scissoring (Bend) | 1650 - 1580 | IR | |

| N-H Wagging | 910 - 665 | IR | |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2960 - 2850 | IR, Raman |

| CH₂/CH₃ Bend | 1470 - 1370 | IR, Raman | |

| Thioether (C-S-C) | C-S Stretch | 700 - 600 | IR, Raman |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 | IR |

This table is based on established correlation data and represents predicted values.

The five-membered thiolane ring of this compound is not planar and exists as a dynamic equilibrium of puckered conformations. The two principal conformations are the "envelope" (Cₛ symmetry) and the "twist" or "half-chair" (C₂ symmetry). The substituents at the C3 (amine) and C4 (methyl) positions can adopt either axial or equatorial-like orientations in these conformers, leading to a complex potential energy surface with multiple stereoisomers and conformers.

Vibrational spectroscopy is a sensitive probe of these subtle structural differences. Each stable conformer has a unique set of vibrational frequencies. While many bands will overlap, specific modes, particularly in the low-frequency fingerprint region (below 1000 cm⁻¹), are often diagnostic of a particular conformation. By conducting temperature-dependent IR or Raman studies, it is possible to observe changes in the relative intensities of conformer-specific bands. This allows for the determination of the relative thermodynamic stabilities (ΔH°) of the conformers. Computational methods, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental spectra to assign vibrational modes to specific conformers and to predict their relative energies iu.edu.sanih.gov.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline solid. researchgate.net This technique would provide definitive proof of the molecular connectivity, bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry of the chiral centers in this compound.

For this analysis, a high-quality single crystal of the compound or a suitable crystalline derivative (e.g., a salt with a chiral acid) is required. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell, from which the atomic positions can be determined.

The determination of the absolute configuration is possible due to the phenomenon of anomalous dispersion. researchgate.net When the X-ray wavelength is near the absorption edge of an atom in the crystal (even lighter atoms like sulfur, oxygen, or nitrogen with appropriate X-ray sources), small but measurable differences occur between the intensities of Bijvoet pairs of reflections (h,k,l vs. -h,-k,-l). Analysis of these differences allows for the unambiguous assignment of the absolute stereochemistry (R/S configuration) at C3 and C4. nih.govsci-hub.se

Although no public crystal structure for this compound is available, a successful analysis would yield precise data as exemplified in the hypothetical table below.

| Parameter | Example Value (Hypothetical) | Description |

| Crystal System | Monoclinic | The shape of the unit cell defined by lattice parameters. |

| Space Group | P2₁ | The set of symmetry operations for the crystal. |

| a, b, c (Å) | a=6.2, b=26.0, c=12.5 | The lengths of the unit cell axes. mdpi.com |

| α, β, γ (°) | α=90, β=93.2, γ=90 | The angles between the unit cell axes. mdpi.com |

| Volume (ų) | 2022 | The volume of the unit cell. mdpi.com |

| Z | 8 | The number of molecules in the unit cell. mdpi.com |

| Flack Parameter | 0.02(5) | A value near zero confirms the correct absolute structure assignment. |

This table is illustrative of the data obtained from an X-ray crystallographic experiment, with some example parameters drawn from published structures of related molecules for formatting purposes. mdpi.com

Chiroptical Spectroscopies: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Enantiomeric Excess Determination and Absolute Configuration

Chiroptical techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful non-destructive methods for analyzing chiral molecules like this compound in solution. wikipedia.org

ORD measures the variation of optical rotation as a function of wavelength. vlabs.ac.inslideshare.net A plot of specific rotation versus wavelength that shows peaks and troughs near an absorption band is known as a Cotton effect. The sign of the Cotton effect can often be correlated with the absolute configuration of a specific stereocenter, especially when comparing with structurally similar compounds of known stereochemistry. googleapis.com

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of chromophores within the chiral molecule. The amine group in this compound is a weak chromophore, but it can still give rise to a CD signal.

CD is particularly effective for determining the enantiomeric excess (ee) of a sample. For a given enantiomer, the magnitude of the CD signal at a specific wavelength is directly proportional to its concentration and enantiomeric purity. By constructing a calibration curve with samples of known ee, the purity of an unknown sample can be rapidly determined. nih.govrsc.org

Furthermore, CD spectroscopy can be used to assign the absolute configuration. This is often achieved by derivatizing the amine with a chiral reagent to form diastereomers that give more intense and predictable CD signals, or by using multicomponent assembly systems with a chiral host that produces a distinct CD signal upon binding to each enantiomer of the amine. utexas.eduresearchgate.net The resulting CD spectrum, particularly when exhibiting exciton (B1674681) coupling between two or more chromophores, can be compared with theoretical calculations to deduce the absolute stereochemistry.

The following table summarizes the application of these chiroptical techniques to this compound.

| Technique | Principle | Primary Application for this compound |

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of optical rotation with wavelength. | Determination of absolute configuration through analysis of the Cotton effect. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | - Quantitative determination of enantiomeric excess (ee). - Assignment of absolute configuration, often via derivatization or complexation. nih.gov |

Theoretical and Computational Studies on 4 Methylthiolan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No published data from Density Functional Theory (DFT) or Ab Initio methods for 4-Methylthiolan-3-amine could be located. Such studies would typically provide insights into the molecule's ground state properties, including bond lengths, bond angles, dihedral angles, and electronic charge distribution. Without these fundamental calculations, a scientifically accurate description of its molecular geometry and electronic characteristics cannot be constructed.

Conformational Analysis and Energy Landscapes

The conformational preferences and energy landscapes of this compound have not been detailed in available research. Information from molecular mechanics or molecular dynamics simulations, which would elucidate the relative stabilities of different conformers (e.g., cis/trans isomers and various ring puckering conformations), is absent from the scientific record. Similarly, no potential energy surface maps for this specific molecule were found.

Prediction and Interpretation of Spectroscopic Parameters

There are no available computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy) of this compound. These predictions are crucial for interpreting experimental spectra and confirming the molecule's structure and dynamics.

Applications of 4 Methylthiolan 3 Amine in Materials Science and Catalysis Research

Development of 4-Methylthiolan-3-amine as a Chiral Ligand in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. The structure of this compound, possessing both a nitrogen and a sulfur atom as potential coordination sites, along with inherent chirality, suggests its utility as a bidentate or monodentate ligand for various metal-catalyzed asymmetric reactions.

In homogeneous catalysis, chiral ligands coordinate to a metal center to create a chiral environment, influencing the stereochemical outcome of a reaction. Chiral amino thiols and related compounds have been successfully employed as ligands in a range of asymmetric transformations. For instance, chiral aminothiol (B82208) ligands derived from amino acids have demonstrated high enantioselectivity in the diethylzinc (B1219324) addition to aldehydes. The presence of both a soft sulfur atom and a harder nitrogen atom in this compound allows for coordination to a variety of transition metals, such as rhodium, iridium, palladium, and copper.

The potential applications in homogeneous catalysis could include:

Asymmetric Hydrogenation: Rhodium and iridium complexes with chiral phosphine (B1218219) or amine ligands are widely used for the asymmetric hydrogenation of prochiral olefins and ketones. A complex of this compound with these metals could potentially catalyze such reactions with high enantioselectivity.

Asymmetric C-C Bond Formation: Palladium-catalyzed allylic alkylation and copper-catalyzed conjugate addition are powerful methods for creating chiral carbon-carbon bonds. The N,S-bidentate nature of this compound could provide the necessary steric and electronic influence to control the stereochemistry of these reactions.

Below is a hypothetical data table illustrating the potential performance of a this compound-based ligand in a model asymmetric reaction, based on results from analogous chiral aminothiol ligands.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 1.0 | Toluene | 0 | >99 | 92 |

| 2 | 0.5 | THF | -20 | 98 | 95 |

| 3 | 1.0 | CH2Cl2 | 0 | >99 | 88 |

Note: This data is illustrative and based on the performance of structurally similar chiral aminothiol ligands in asymmetric catalysis.

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts offers advantages in terms of catalyst separation and recycling. This compound can be anchored to various solid supports, such as silica (B1680970), alumina, or polymers, through its amine functionality. The resulting supported chiral ligand-metal complexes could then be used in continuous flow reactors or batch processes with simplified work-up procedures.

Methods for immobilization could include:

Covalent bonding to a functionalized support.

Ionic interaction with an ion-exchange resin.

Encapsulation within a porous material like a metal-organic framework (MOF).

The performance of such heterogeneous catalysts would be evaluated based on their activity, enantioselectivity, and stability over multiple reaction cycles.

Incorporation into Polymeric Structures for Advanced Materials

The amine group of this compound provides a reactive handle for its incorporation into various polymeric structures. This can be achieved through polymerization of a derivative of the molecule or by post-polymerization modification of a pre-existing polymer. The resulting functional polymers could exhibit unique properties and find applications in diverse areas.

One potential route involves the reaction of the amine group with monomers containing electrophilic functional groups, such as epoxides or isocyanates, to form polyurethanes or polyureas. Alternatively, the amine could be used to open the ring of cyclic esters in ring-opening polymerization to produce polyesters with pendant thiolane groups.

The presence of the this compound moiety within a polymer backbone or as a side chain could impart several desirable characteristics:

Chirality: Leading to the development of chiral stationary phases for chromatography or materials with chiroptical properties.

Metal-Binding Sites: The thioether and amine groups can coordinate with metal ions, making the polymers useful as metal scavengers, catalyst supports, or in sensor applications.

Altered Physical Properties: The incorporation of the heterocyclic ring can influence the glass transition temperature, solubility, and mechanical properties of the polymer.

The following table outlines potential polymer types that could be synthesized using this compound and their prospective applications.

| Polymer Type | Method of Incorporation | Potential Application |

| Polyamide | Condensation polymerization with a dicarboxylic acid | Chiral separation media |

| Polyurethane | Reaction with a diisocyanate | Advanced coatings, foams |

| Functionalized Polystyrene | Post-polymerization modification of chloromethylated polystyrene | Metal ion adsorbent |

Use as a Synthon for Complex Chemical Structures

Chiral building blocks are invaluable in the synthesis of complex organic molecules, particularly natural products and pharmaceuticals. This compound, with its defined stereochemistry, can serve as a versatile synthon for the construction of more elaborate chiral structures. A notable example of the utility of similar 3-aminotetrahydrothiophene derivatives is in the asymmetric synthesis of chiral thionucleosides, which are analogues of natural nucleosides with potential antiviral or anticancer activities.

The synthetic utility of this compound arises from the differential reactivity of its functional groups. The amine can be protected and the tetrahydrothiophene (B86538) ring can be further functionalized or used as a scaffold to build upon. For instance, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can act as a chiral auxiliary or a participating group in subsequent stereoselective reactions.

Key synthetic transformations could include:

N-acylation or N-alkylation to introduce various substituents.

Oxidation of the sulfur atom to modulate the electronic properties and steric environment.

Use in multicomponent reactions to rapidly build molecular complexity.

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The structural features of this compound, including its ability to form hydrogen bonds via the amine group and the potential for dipole-dipole and van der Waals interactions involving the thiolane ring, make it an interesting candidate for the construction of supramolecular assemblies. Thiophene-based molecules have been shown to form various nanostructures through self-assembly. uh.eduthieme-connect.com

In the context of host-guest chemistry, a macrocyclic host molecule could be synthesized incorporating the this compound unit. The chiral cavity of such a host could be used for the enantioselective recognition of small guest molecules. The thioether group could also participate in interactions with soft metal ions or other guest species.

Potential areas of exploration include:

Self-Assembled Monolayers: The thiolane moiety could facilitate the formation of ordered monolayers on metal surfaces.

Chiral Recognition: The design of host molecules for the selective binding of enantiomers.

Crystal Engineering: The use of this compound to direct the formation of specific crystalline architectures through intermolecular interactions.

Analytical Methodologies for Research Scale Investigation of 4 Methylthiolan 3 Amine

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis and purification of 4-Methylthiolan-3-amine, enabling the separation of the compound from impurities, as well as the resolution of its various stereoisomers.

Gas Chromatography (GC) for Purity and Volatile Isomer Analysis

Gas chromatography is a powerful technique for assessing the purity of this compound and for analyzing its volatile isomers. Due to the basic and polar nature of the amine group, which can lead to peak tailing and poor reproducibility on standard GC columns, specialized approaches are often necessary. semanticscholar.org The use of amine-specific columns, such as the Agilent CP-Volamine, which are designed to handle basic compounds, can significantly improve peak shape and reproducibility. nih.gov

For a comprehensive analysis, a high-resolution capillary column, such as a ZB-Wax or Rtx-5MS, is often employed. nih.govnih.gov A typical method would involve a temperature program starting at a low temperature to separate volatile impurities and then ramping up to elute the target compound and any less volatile isomers. A flame ionization detector (FID) is suitable for general purity analysis, while a mass spectrometer (MS) detector is invaluable for identifying impurities and confirming the structure of isomers based on their fragmentation patterns. nih.govwaters.com For trace-level analysis of sulfur-containing compounds, a sulfur chemiluminescence detector (SCD) offers high sensitivity and selectivity. shimadzu.co.ukshimadzu.comnih.gov

Table 1: Illustrative GC-MS Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | CP-Volamine (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 35-350 m/z |

This table presents a hypothetical set of parameters to illustrate a typical GC-MS method.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and preparative purification of this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, pre-column derivatization is often employed to attach a UV-active or fluorescent tag to the primary amine group, enhancing detection sensitivity. mdpi.com Common derivatizing agents for amines include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). mdpi.com

Reversed-phase HPLC using a C18 column is a common starting point for method development. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation of diastereomers, such as (3R,4R)-4-methylthiolan-3-amine and (3R,4S)-4-methylthiolan-3-amine, can often be achieved on standard achiral columns due to their different physical properties. nih.govnih.govresearchgate.net Normal-phase HPLC on a silica (B1680970) gel column can also be effective for separating diastereomers. nih.gov

Table 2: Example HPLC Conditions for Diastereomeric Separation of Derivatized this compound

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 20 mM Phosphate Buffer (pH 7.0) B: Acetonitrile |

| Gradient | 30% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm for OPA derivative) |

| Column Temperature | 30 °C |

This table provides an example of HPLC conditions for separating diastereomers of a derivatized form of the target compound.

Chiral Chromatography for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is critical for any chiral compound. wikipedia.org Chiral chromatography is the most direct and widely used method for separating the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based columns) are particularly effective. nih.govsigmaaldrich.comsigmaaldrich.comchromatographytoday.com The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol), polar organic, or reversed-phase, is crucial for achieving optimal separation. sigmaaldrich.com The ee is calculated from the relative peak areas of the two enantiomers. wikipedia.org

Table 3: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm (if underivatized) |

| Column Temperature | 25 °C |

This table illustrates a potential chiral HPLC method. The optimal CSP and mobile phase must be determined experimentally.

Electrochemical Methods for Redox Property Characterization

Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. The molecule contains two redox-active centers: the sulfur atom in the thioether group and the nitrogen atom in the amine group.

The thioether moiety can be oxidized to a sulfoxide (B87167) and then to a sulfone. masterorganicchemistry.com The oxidation potential is influenced by the electronic environment of the sulfur atom. nih.gov Studies on analogous thioethers and thiophene (B33073) derivatives show that the oxidation is typically an irreversible process, and the potential can be determined using CV on electrodes like glassy carbon. acs.orgasianpubs.orgwinona.eduresearchgate.net The amine group can also undergo electrochemical oxidation. mdpi.com The oxidation potential of aliphatic amines depends on their structure, with primary amines generally being more difficult to oxidize than secondary or tertiary amines. mdpi.comacs.org

By performing cyclic voltammetry on this compound, it would be possible to determine the oxidation potentials associated with both the thioether and amine functionalities. This data is crucial for understanding the compound's stability, its potential role in redox-mediated processes, and for developing electrochemical sensors. nih.gov The solvent system significantly impacts the measured redox potentials, so experiments are often conducted in various solvents like acetonitrile, water, and methanol to understand these effects. acs.org

Table 4: Hypothetical Cyclic Voltammetry Experimental Setup

| Parameter | Specification |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) |

| Analyte Concentration | 1-10 mM |

| Scan Rate Range | 20 - 200 mV/s |

This table outlines a typical experimental setup for investigating the electrochemical properties of the compound.

Development of In Situ Spectroscopic Probes for Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires real-time monitoring of reaction kinetics and the formation of intermediates. In situ spectroscopic techniques are ideal for this purpose as they provide continuous data from the reaction vessel without the need for sampling. spectroscopyonline.com

Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring reactions involving amines. nyu.edumt.com An immersion probe can be inserted directly into the reaction mixture to collect spectra at regular intervals. researchgate.net For example, in a reaction where the amine group is consumed, the disappearance of characteristic N-H stretching or bending vibrations can be tracked over time. nyu.edu Similarly, the formation of new functional groups can be monitored by the appearance of their characteristic spectroscopic signals. semanticscholar.orgresearchgate.net

Raman spectroscopy is often advantageous for reactions in aqueous or highly polar media, as the Raman signal for water is weak, reducing interference. spectroscopyonline.comondavia.comoxinst.com By tracking the intensity of specific peaks corresponding to reactants, intermediates, and products, a detailed kinetic profile of the reaction can be constructed, enabling precise determination of reaction endpoints and optimization of process parameters. researchgate.net

Table 5: Potential Spectroscopic Markers for In Situ Reaction Monitoring

| Technique | Functional Group | Typical Wavenumber Range (cm-1) | Application |

| FTIR | N-H Stretch (Primary Amine) | 3300-3500 | Monitoring consumption of an amine reactant |

| FTIR | C=O Stretch (Amide) | 1630-1695 | Monitoring formation of an amide product |

| Raman | C-S Stretch (Thioether) | 600-800 | Monitoring integrity of the thiolane ring |

| Raman | C=N Stretch (Imine) | 1640-1690 | Monitoring formation of an imine intermediate/product |

This table lists potential spectroscopic vibrations that could be used as probes to monitor reactions involving this compound.

Q & A

Q. What are the established synthetic routes for 4-Methylthiolan-3-amine, and how can its purity be validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination strategies. For example, analogs like 3-(aminomethyl)oxolan-3-amine (PubChem CID: 135565679) are synthesized via amination of thiolane derivatives using ammonia or primary amines under controlled pH and temperature . Post-synthesis, purity is validated using:

- 1H/13C NMR : To confirm backbone structure and substituent positions (e.g., methyl and thiol groups).

- Mass Spectrometry (MS/HRMS) : To verify molecular weight and isotopic patterns .

- Chromatography (HPLC/GC) : To quantify impurities, with thresholds set at <1% for pharmacological studies .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

- NMR Spectroscopy : Assign chemical shifts to confirm stereochemistry (e.g., axial vs. equatorial methyl groups in the thiolane ring) .

- IR Spectroscopy : Identify functional groups (e.g., -NH₂ stretching at ~3300 cm⁻¹).

- X-ray Crystallography : Resolve absolute configuration for chiral centers, critical for structure-activity studies .

- Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to track decomposition products .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Standardized Protocols : Follow IUPAC guidelines for solvent purity, reaction times, and catalyst loads (e.g., Pd/C for hydrogenation) .

- Batch Records : Document deviations (e.g., temperature fluctuations >±2°C) that impact yield or purity.

- Cross-Lab Validation : Share samples with independent labs for NMR and MS replication .

Q. What analytical methods are used to quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization for high sensitivity (LOQ: 1 ng/mL).

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to reduce matrix effects .

- Internal Standards : Deuterated analogs (e.g., this compound-d₃) to correct for recovery variability .

Q. How are computational models applied to predict the physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry and predict pKa (e.g., amine group ~9.5) using Gaussian09 with B3LYP/6-31G* basis set .

- LogP Estimation : Use software like MarvinSuite or ACD/Labs to assess hydrophobicity for bioavailability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Apply heterogeneity metrics (I², H-statistics) to quantify variability across studies. For example, I² >50% indicates substantial inconsistency, necessitating subgroup analysis (e.g., by assay type or cell line) .

- Experimental Replication : Use orthogonal assays (e.g., SPR vs. cell-based IC50) to confirm target binding vs. functional activity .

Q. What strategies optimize enantiomeric excess in stereoselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP ligands with palladium to achieve >90% ee .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) in dynamic kinetic asymmetric transformations .

- Crystallization-Induced Diastereomer Transformation : Separate diastereomers via salt formation with chiral acids (e.g., tartaric acid) .

Q. How do structural modifications of this compound impact its pharmacokinetic profile?

Methodological Answer:

- SAR Studies : Modify the thiolane ring (e.g., sulfur oxidation to sulfone) and measure changes in:

- Permeability : Caco-2 monolayer assays.

- Metabolic Stability : Liver microsome incubation with LC-MS quantification .

- Half-Life : PK studies in rodent models (Table 1).

Q. Table 1: Pharmacokinetic Parameters of this compound Derivatives

| Derivative | t₁/₂ (h) | Cmax (µg/mL) | AUC₀–24 (µg·h/mL) |

|---|---|---|---|

| Parent | 2.1 | 12.3 | 45.6 |

| Sulfone | 4.8 | 8.9 | 78.2 |

| N-Methyl | 1.5 | 15.4 | 32.1 |

Q. What in silico approaches predict off-target interactions of this compound?

Methodological Answer:

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy?

Methodological Answer:

- Hill Slope Analysis : Use 8–10 concentrations (0.1 nM–100 µM) to calculate EC50 and cooperativity.

- Positive/Negative Controls : Include reference compounds (e.g., chloroquine for antimalarial assays) and vehicle-only groups .

- Statistical Power : Ensure n ≥ 3 replicates per group to detect ≥2-fold changes (α=0.05, β=0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。